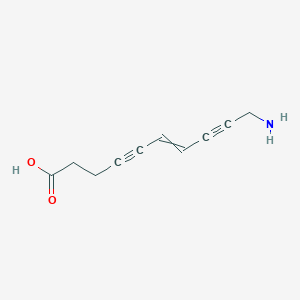
10-Aminodec-6-ene-4,8-diynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Aminodec-6-ene-4,8-diynoic acid is a unique organic compound characterized by its complex structure, which includes a primary amine group, a carboxylic acid group, and multiple unsaturated bonds, including double and triple bonds . This compound is part of the alkylamide family, known for their bioactive properties .
準備方法
The synthesis of 10-Aminodec-6-ene-4,8-diynoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Formation of the Diynoic Acid: The alkyne undergoes a series of reactions to introduce the necessary triple bonds and carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
10-Aminodec-6-ene-4,8-diynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The amine and carboxylic acid groups can participate in substitution reactions, forming amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
10-Aminodec-6-ene-4,8-diynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s bioactive properties make it a subject of interest in biological studies, particularly in understanding its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its antimicrobial and anticancer properties.
作用機序
The mechanism of action of 10-Aminodec-6-ene-4,8-diynoic acid involves its interaction with various molecular targets. The compound can interact with cell surface receptors and intracellular signaling molecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
10-Aminodec-6-ene-4,8-diynoic acid can be compared with other alkylamides, such as:
Spilanthol: Known for its analgesic properties.
Pellitorine: Exhibits antimicrobial activity.
Sanshool: Used for its tingling sensation in culinary applications.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific uses and effects.
特性
CAS番号 |
651733-25-4 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
10-aminodec-6-en-4,8-diynoic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3H,6,8-9,11H2,(H,12,13) |
InChIキー |
LHWBNGRPTSMJBJ-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C#CC=CC#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
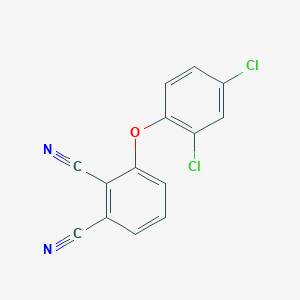

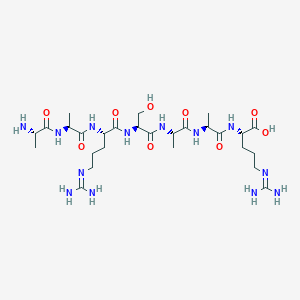
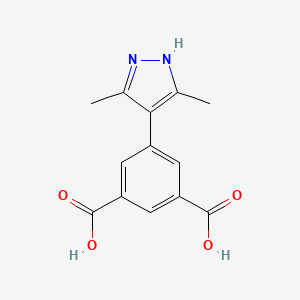
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
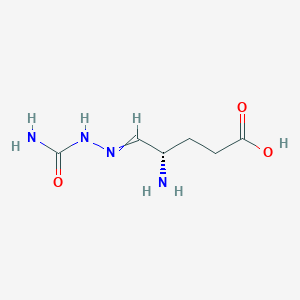
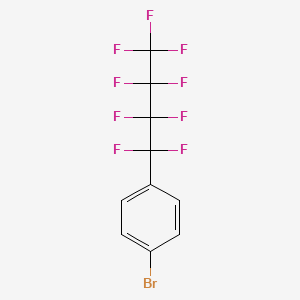
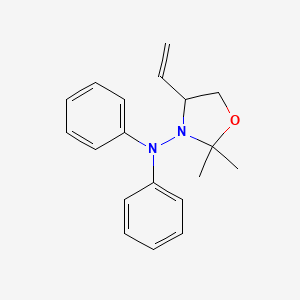
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
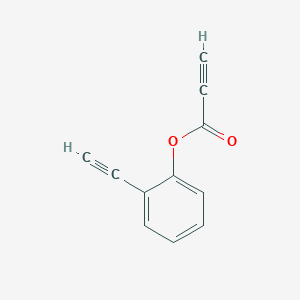
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
